Cas no 10199-55-0 (Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate)
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester compound with applications in organic synthesis and pharmaceutical research. Its structure features a phenyl substituent at the 3-position and an ethyl group at the 1-position, contributing to its stability and reactivity profile. The carboxylate moiety enhances its utility as a versatile intermediate for further functionalization. This compound is particularly valued for its role in constructing heterocyclic frameworks and as a precursor in medicinal chemistry. Its well-defined chemical properties and compatibility with various reaction conditions make it a reliable choice for researchers developing novel bioactive molecules or fine chemicals.

10199-55-0 structure
Product name:Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ETHYL 1-ETHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate, AldrichCPR
- ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate
- Ethyl1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- AKOS027385689
- CS-0339817
- SCHEMBL6335193
- FS-6561
- DB-314027
- 1H-Pyrazole-1-carboxylic acid, 1-ethyl-3-phenyl-, ethyl ester
- 10199-55-0
- PTGXNENSKKSZDH-UHFFFAOYSA-N
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
-
- MDL: MFCD08445967
- Inchi: InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
- InChI Key: PTGXNENSKKSZDH-UHFFFAOYSA-N
- SMILES: CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC
Computed Properties
- Exact Mass: 244.121177757Da
- Monoisotopic Mass: 244.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 2.7
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484326-1g |
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 97% | 1g |
$244 | 2022-06-14 | |
TRC | E260480-250mg |
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 250mg |
$ 465.00 | 2022-06-05 | ||
Fluorochem | 033592-250mg |
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 99% | 250mg |
£157.00 | 2022-03-01 | |
Fluorochem | 033592-5g |
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 99% | 5g |
£1282.00 | 2022-03-01 | |
TRC | E260480-50mg |
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 50mg |
$ 140.00 | 2022-06-05 | ||
Fluorochem | 033592-1g |
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 99% | 1g |
£320.00 | 2022-03-01 | |
TRC | E260480-100mg |
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
10199-55-0 | 100mg |
$ 235.00 | 2022-06-05 |
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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